3-[4-(2-Chloroacetyl)phenyl]propanamide
Overview
Description
“3-[4-(2-Chloroacetyl)phenyl]propanamide” is a chemical compound with the CAS Number: 341553-02-4 . It is used in scientific research, with applications in drug synthesis, organic chemistry, and medicinal studies.
Molecular Structure Analysis
The molecular formula of “this compound” is C11H12ClNO2 . The molecular weight is 225.67 . The InChI code is 1S/C11H12ClNO2/c12-7-10(14)9-4-1-8(2-5-9)3-6-11(13)15/h1-2,4-5H,3,6-7H2,(H2,13,15) .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as boiling point and specific storage conditions are not provided in the search results .Scientific Research Applications
Synthesis and Molecular Docking in Antiviral Research Research has explored the synthesis of novel derivatives of propanamides, including those similar to 3-[4-(2-Chloroacetyl)phenyl]propanamide, for potential antiviral applications. For instance, studies involving the synthesis of novel 3a, 4, 7, 7a-tetrahydro-1H-isoindole-1,3 (2H)-dione derivatives, which are structurally related, have been conducted. These compounds were tested for their human immunodeficiency virus (HIV)-1 integrase inhibitory activity, although they did not show significant activity in this regard (Penta, Babu, Ganguly, & Murugesan, 2013).
Investigations in Androgen Receptor Modulation Similar compounds have been studied for their role as selective androgen receptor modulators (SARMs), which are important in treating androgen-dependent diseases. For example, the pharmacokinetics and metabolism of a compound structurally related to this compound were examined in rats, providing insights into the properties of SARMs in preclinical studies (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
Development of Depigmentation Drugs Certain propanamide derivatives have been synthesized and evaluated for their potential as depigmentation drugs. These studies involve evaluating the inhibitory potential against tyrosinase and assessing their effects on melanin production. Such research has implications in developing treatments for conditions like hyperpigmentation (Raza, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Hassan, Abbas, Hong, Shah, Shahid, & Seo, 2019).
Use in Fluorescent ATRP Initiators Propanamides, including derivatives of this compound, have been synthesized and utilized as efficient fluorescent atom transfer radical polymerization (ATRP) initiators. This application is particularly relevant in the field of polymer chemistry (Kulai & Mallet-Ladeira, 2016).
Antibacterial and Antimycotic Properties Studies have demonstrated the synthesis of propanamide derivatives with antibacterial and antifungal properties. These compounds have been tested for their efficacy against various microbial strains, suggesting their potential use in developing new antimicrobial agents (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).
Exploring Antitumor Agents Research has also focused on the molecular structure and stereochemistry of propanamide derivatives as potential antitumor agents. Understanding the molecular structure can inform the development of effective cancer chemotherapy drugs (Camerman, Smith, & Camerman, 1978).
Mechanism of Action
The mechanism of action for “3-[4-(2-Chloroacetyl)phenyl]propanamide” is not specified in the search results. Its mechanism of action would depend on its use in a particular context, such as in drug synthesis or other applications.
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
Properties
IUPAC Name |
3-[4-(2-chloroacetyl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-7-10(14)9-4-1-8(2-5-9)3-6-11(13)15/h1-2,4-5H,3,6-7H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZSIQPTBGKAHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)N)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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